molecular formula C10H20N2O B6142703 2-(oxolan-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine CAS No. 953886-65-2

2-(oxolan-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine

Cat. No. B6142703
CAS RN: 953886-65-2
M. Wt: 184.28 g/mol
InChI Key: LYWDLZJOPIGCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxolan-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine (also known as OPE or OPEA) is an organic compound that is an analogue of the neurotransmitter dopamine. It is an amine compound that is a derivative of the amino acid leucine, and is used in scientific research as a probe for studying the effects of dopamine in the brain. OPE has been extensively studied and is known to have a wide range of biochemical and physiological effects on the body.

Scientific Research Applications

OPE is widely used in scientific research, primarily as a tool to study the effects of dopamine in the brain. OPE has been used in studies of the effects of dopamine on behavior, cognition, and learning in animal models, as well as to study the effects of dopamine on the development of neural networks. OPE has also been used to study the effects of dopamine on the release of neurotransmitters, and to study the effects of dopamine on the metabolism of dopamine in the brain.

Mechanism of Action

OPE acts as an agonist of the dopamine receptor, binding to the receptor and activating it. This activation of the dopamine receptor triggers a cascade of biochemical and physiological effects in the body, including the release of neurotransmitters, the regulation of gene expression, and the modulation of synaptic plasticity.
Biochemical and Physiological Effects
The activation of the dopamine receptor by OPE has a wide range of biochemical and physiological effects. OPE has been shown to increase the release of dopamine in the brain, as well as to increase the production of other neurotransmitters, such as serotonin and norepinephrine. OPE has also been shown to increase the expression of genes involved in the regulation of synaptic plasticity, as well as to modulate the activity of neurons in the brain. In addition, OPE has been shown to have protective effects on neurons, protecting them from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

The use of OPE in scientific research has several advantages. OPE is relatively easy to synthesize, and can be purified using standard chromatographic techniques. OPE is also relatively stable, making it ideal for use in experiments. However, OPE is not suitable for use in humans, as it is not known to be safe or effective for use in humans.

Future Directions

The use of OPE in scientific research is still in its early stages, and there is still much to be learned about its effects on the body and its potential applications. Future research could focus on further understanding the effects of OPE on the release of neurotransmitters, as well as its potential therapeutic applications. Additionally, further research could focus on the potential of OPE as a tool for understanding the effects of dopamine on the development of neural networks. Finally, further research could focus on the potential of OPE as a tool for understanding the effects of dopamine on the metabolism of dopamine in the brain.

Synthesis Methods

The synthesis of OPE is relatively straightforward, using the reaction of leucine with ethyl chloroformate, followed by a hydrolysis reaction. The resulting compound is OPE, which can then be purified using standard chromatographic techniques.

properties

IUPAC Name

2-(oxolan-3-yl)-2-pyrrolidin-1-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-7-10(9-3-6-13-8-9)12-4-1-2-5-12/h9-10H,1-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWDLZJOPIGCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CN)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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